

# In-Depth Technical Guide: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B1361335

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CAS Number: 36640-52-5

This technical guide provides a comprehensive overview of **1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, supported by experimental methodologies and relevant pathway diagrams.

## Compound Identification and Properties

**1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde** is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.<sup>[1]</sup> The substituents on this core, a phenyl group at position 1, a p-tolyl group at position 3, and a carbaldehyde (formyl) group at position 4, define its chemical reactivity and biological profile.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	36640-52-5	[2][3]
IUPAC Name	3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde	[2]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O	[2]
Molecular Weight	262.31 g/mol	[2]
Melting Point	119 °C	[3]
Boiling Point	450 °C at 760 mmHg	[3]
Density	1.12 g/cm <sup>3</sup>	[3]
LogP	3.66	[3]

## Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

The primary synthetic route to this compound is a two-step process involving the formation of a hydrazone intermediate followed by cyclization and formylation via the Vilsmeier-Haack reaction.[4]

### Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of pyrazole-4-carbaldehydes.[4]

Step 1: Synthesis of 1-(p-tolyl)ethanone phenylhydrazone (Intermediate)

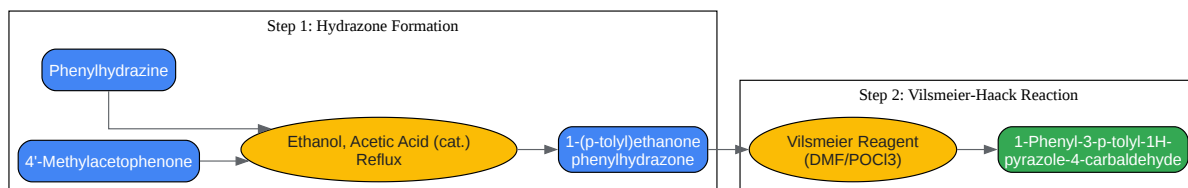
- To a solution of 4'-Methylacetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.[4]
- Heat the reaction mixture under reflux for 1 hour.[4]
- Upon cooling, the phenylhydrazone intermediate will precipitate.

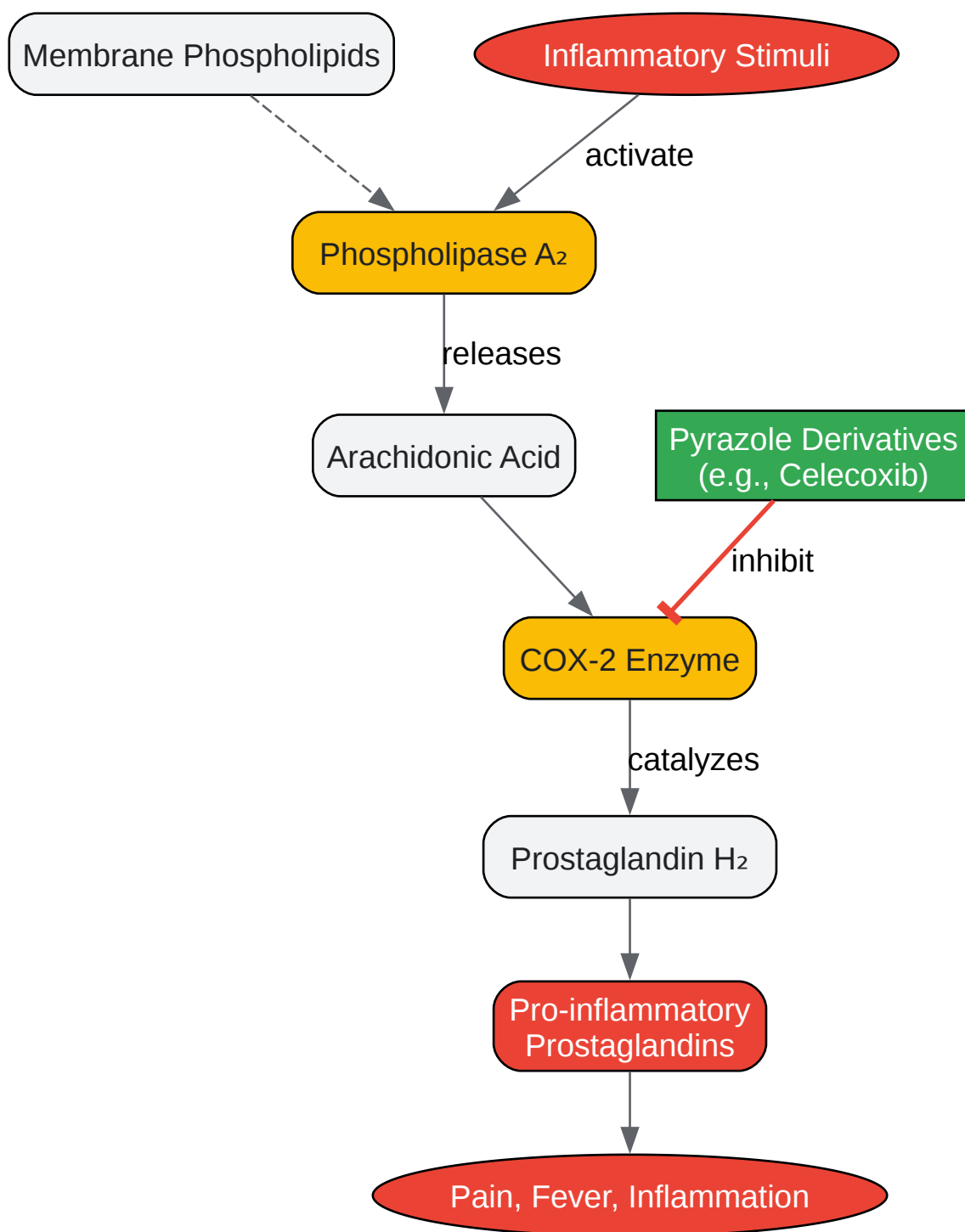
- Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]

#### Step 2: Vilsmeier-Haack Cyclization and Formylation

- Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride ( $\text{POCl}_3$ , 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
- Slowly add the dried 1-(p-tolyl)ethanone phenylhydrazone (1 equivalent) from Step 1 to the Vilsmeier-Haack reagent while maintaining the cool temperature.
- After the addition is complete, heat the reaction mixture to 70-80°C and stir for 5-6 hours. Monitor the reaction progress using TLC.
- Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- The solid product, **1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde**, will precipitate out.
- Filter the solid, wash thoroughly with water, and dry.
- Recrystallize the crude product from ethanol to obtain the purified compound.

## Synthesis Workflow Diagram





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## References

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